N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea
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Overview
Description
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiourea group attached to a 2,4-dichloro-6-methylphenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea typically involves the reaction of 2,4-dichloro-6-methylaniline with methyl isothiocyanate. The reaction is carried out under basic conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.
Substitution: Chlorine, nitric acid, sulfuric acid, and various catalysts depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea can be compared with other similar compounds, such as:
N-(2,4-dichloro-6-methylphenyl)-N,N-diisopropylthiourea: Similar structure but with diisopropyl groups instead of a methyl group, leading to different physical and chemical properties.
N-(2,4-dichloro-6-methylphenyl)thiourea: Lacks the N’-methyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
1-(2,4-dichloro-6-methylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2S/c1-5-3-6(10)4-7(11)8(5)13-9(14)12-2/h3-4H,1-2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUINHAGBZJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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